3-Cyano-2,4-difluorobenzoic acid chemical properties
3-Cyano-2,4-difluorobenzoic acid chemical properties
An In-depth Technical Guide to 3-Cyano-2,4-difluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
3-Cyano-2,4-difluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its strategic importance lies in the unique interplay of its three primary functional groups: a carboxylic acid, a cyano moiety, and a difluorinated phenyl ring. The presence of fluorine atoms, in particular, can profoundly alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide offers a comprehensive technical overview of 3-Cyano-2,4-difluorobenzoic acid, detailing its chemical and physical properties, established synthetic methodologies, reactivity profile, and significant applications, with a focus on its role in drug discovery.[2]
Physicochemical and Spectroscopic Profile
The unique arrangement of electron-withdrawing groups on the benzoic acid scaffold imparts distinct properties to the molecule. The two fluorine atoms and the cyano group significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2) due to a strong inductive effect.[1]
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 177942-39-1 | [3] |
| Molecular Formula | C₈H₃F₂NO₂ | [3] |
| Molecular Weight | 183.11 g/mol | [3] |
| Appearance | Solid, White Powder | [4] |
| Melting Point | 100-102 °C | |
| Purity | Typically ≥95-98% | [3] |
| InChI Key | JCPGMDKZYAHBAC-UHFFFAOYSA-N | |
| SMILES | O=C(O)C1=CC=C(F)C(C#N)=C1F | [3] |
| Storage | Sealed in a dry, well-ventilated area at room temperature or 2-8°C. | [3] |
Spectroscopic Analysis
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¹H NMR: The spectrum would show two signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two protons on the phenyl ring. These signals would appear as complex multiplets due to coupling with each other and with the two fluorine atoms.
-
¹³C NMR: The spectrum would display eight distinct signals. The carbon of the carboxylic acid group would appear significantly downfield (>165 ppm). The cyano carbon would be observed around 115-120 ppm. The six aromatic carbons would have their chemical shifts influenced by the fluorine substituents, with the carbon atoms directly bonded to fluorine showing large C-F coupling constants.
-
¹⁹F NMR: Two distinct signals would be expected, one for each of the non-equivalent fluorine atoms, showing coupling to each other and to the adjacent aromatic protons.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), a C≡N stretch (approx. 2230 cm⁻¹), and C-F stretching vibrations (approx. 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 183.11. Common fragmentation patterns would involve the loss of -OH (m/z 166) and -COOH (m/z 138).
Synthesis and Mechanistic Insights
3-Cyano-2,4-difluorobenzoic acid is primarily synthesized via two effective and scalable routes, highlighting its accessibility for research and industrial applications.[2] It serves as a crucial intermediate in the production of pharmaceuticals, including novel antibacterial and cardiovascular drugs.[2]
Protocol 1: Dehydration of 2,4-difluoro-3-formamidobenzoic acid
This method involves the dehydration of a formamide precursor to form the nitrile. The use of trifluoroacetic anhydride (TFAA) as a powerful dehydrating agent is key to this transformation, while pyridine acts as a base to neutralize the acidic byproduct.[2]
Step-by-Step Methodology:
-
In a suitable reaction flask, suspend 2,4-difluoro-3-formamidobenzoic acid (1.0 eq) in tetrahydrofuran (THF).
-
Add pyridine (1.1 eq) to the mixture.
-
Cool the reaction flask to -5 °C in a low-temperature bath.
-
Add trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise over 1 hour, ensuring the temperature is maintained between -5 and 5 °C.
-
Allow the reaction to stir at this temperature for an additional hour.
-
Raise the temperature to 30 °C and maintain for 3 hours to ensure complete reaction.
-
Upon completion, remove the THF solvent under reduced pressure.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Separate the organic phase and remove the ethyl acetate to yield the crude product.
-
Further purification involves dissolving the crude solid in a dilute sodium hydroxide solution, washing with an organic solvent like toluene to remove impurities, and then re-acidifying with hydrochloric acid to precipitate the pure 3-Cyano-2,4-difluorobenzoic acid.[2]
Protocol 2: Grignard Carboxylation of 3-cyano-2,4-difluorobromobenzene
This classic organometallic approach involves the formation of a Grignard reagent, which is then carboxylated using carbon dioxide gas. The use of a small amount of iodine is a standard technique to initiate the formation of the Grignard reagent by activating the magnesium surface.[2]
Step-by-Step Methodology:
-
To a dry, four-necked flask under an inert atmosphere, add magnesium turnings (1.1 eq), a crystal of iodine, and a small portion of 3-cyano-2,4-difluorobromobenzene in THF.
-
Once the reaction initiates (indicated by heat and color change), add the remaining 3-cyano-2,4-difluorobromobenzene (1.0 eq total) dissolved in THF dropwise, maintaining the temperature between 20-30 °C.
-
Stir for an additional hour after the addition is complete.
-
Cool the reaction mixture to below -5 °C.
-
Bubble CO₂ gas through the solution. The reaction is exothermic; control the addition rate to maintain the temperature.
-
After the initial exotherm subsides, continue CO₂ addition for approximately 30 minutes at room temperature.
-
Cool the reaction to below 10 °C and carefully acidify with 10% hydrochloric acid until the pH is less than 1.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic phases and purify as described in the previous method (base-acid workup) to isolate the final product.[2]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-Cyano-2,4-difluorobenzoic acid stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
-
Carboxylic Acid Group: This group is the most reactive site for many standard transformations. It can be readily converted into esters, acid chlorides, and amides using well-established protocols, providing a primary handle for molecular elaboration.[6]
-
Cyano Group: The nitrile is relatively stable but can undergo hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions. It can also be reduced to a primary amine, offering another vector for diversification.
-
Aromatic Ring: The ring is highly electron-deficient due to the three electron-withdrawing substituents. This deactivation makes electrophilic aromatic substitution challenging. However, it makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), where a strong nucleophile could potentially displace one of the fluorine atoms, although this would require forcing conditions.
Applications in Drug Discovery
3-Cyano-2,4-difluorobenzoic acid is a valuable intermediate, primarily recognized for its application in the synthesis of fluoroquinolone antibiotics.[2] The fluorinated benzoic acid scaffold is a common feature in many modern pharmaceuticals.[1] The fluorine atoms enhance metabolic stability and can improve binding affinity to target proteins through favorable electrostatic interactions. The cyano and carboxylic acid groups provide versatile points for chemical modification, allowing for the construction of complex molecular architectures required for potent and selective drug candidates. Its role as a "building block" is crucial for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[7]
Safety and Handling Protocols
Proper handling of 3-Cyano-2,4-difluorobenzoic acid is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes skin and eye irritation.[8][9]
Hazard Identification
| Hazard | Classification | Source(s) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [8][9] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [8][9] |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation) | [8] |
Signal Word: Warning
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
Conclusion
3-Cyano-2,4-difluorobenzoic acid is a synthetically accessible and highly versatile chemical intermediate. The strategic placement of its cyano, fluoro, and carboxylic acid functional groups provides a powerful platform for the development of complex molecules, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, reactivity, and established synthetic routes make it an invaluable tool for researchers and drug development professionals aiming to leverage the unique benefits of fluorination in their molecular designs.
References
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PubChem. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1511–1519. [Link]
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PubChem. 2,3-Difluorobenzoic acid | C7H4F2O2 | CID 370590. [Link]
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Al-Otaibi, J. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6932. [Link]
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SpectraBase. 3,4-Difluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
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SpectraBase. 2,4-Difluorobenzoic acid, nonadecyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents.
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